molecular formula C14H22N2 B7871500 (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine

Cat. No.: B7871500
M. Wt: 218.34 g/mol
InChI Key: WNUBSXWDQOHEEU-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine is a pyrrolidine-based secondary amine characterized by a benzyl group attached to the pyrrolidine nitrogen and an ethyl-amine substituent at the C2 position of the pyrrolidine ring (Figure 1). Pyrrolidine derivatives are widely utilized in pharmaceutical and fine chemical industries due to their conformational flexibility and ability to interact with biological targets . This compound, supplied by CymitQuimica (Ref: 10-F087734), has been discontinued but remains a subject of interest for structural and pharmacological comparisons with analogs .

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-11-14-9-6-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUBSXWDQOHEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the introduction of an ethylamine group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Halogenated compounds, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthesis of Pyrrolidin-2-ones

The compound is often synthesized as a precursor to biologically active pyrrolidin-2-ones. A notable synthetic route involves the transformation of donor–acceptor cyclopropanes into 1,5-substituted pyrrolidin-2-ones. This method employs primary amines, including benzylamines, which react with cyclopropanes under Lewis acid catalysis to yield high yields of pyrrolidones. The resulting compounds can undergo further modifications to produce nitrogen-containing polycyclic compounds relevant to medicinal chemistry .

Antagonism of Receptors

Research indicates that derivatives of (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine act as antagonists for various receptors, showing promise in treating conditions like cancer and neurological disorders. For instance, specific derivatives have been shown to antagonize the AM2 receptor effectively, demonstrating significant receptor affinity (pIC50 values) and potential therapeutic effects against aggressive cancer cell lines such as MDA-MB-231 .

Antitumor Effects

In vitro studies have highlighted the antitumor potential of compounds derived from this compound. For example, one compound demonstrated a 55% reduction in viability of triple-negative breast cancer cells after three days of treatment at a concentration of 10 μM. In vivo studies further confirmed its efficacy in reducing tumor size in xenograft models .

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the pharmacological properties of this compound. Modifications to the benzyl side chain and the incorporation of various functional groups have been systematically studied to enhance receptor binding affinity and biological activity. For instance, compounds with heterocyclic rings showed reduced potency compared to those with simpler structures .

Case Study: Development of AM2 Receptor Antagonists

A systematic study led to the identification of first-in-class small molecule antagonists targeting the AM2 receptor. The research involved synthesizing various derivatives of this compound and assessing their biological activity through pIC50 measurements against AM receptors. The findings indicated that specific structural modifications significantly influenced antagonist potency .

Case Study: Antitumor Activity Evaluation

In another case study, researchers evaluated the antitumor effects of a derivative of this compound using both in vitro and in vivo models. The compound was administered to mice with implanted tumors, resulting in measurable decreases in tumor size and improved survival rates compared to control groups .

Property Value
Chemical StructureThis compound
Target ReceptorAM2 Receptor
In Vitro Activity55% viability reduction at 10 μM
In Vivo EfficacySignificant tumor size reduction

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Ethyl vs. Isopropyl Substituents

Replacing the ethyl group with an isopropyl moiety, as in ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine (CymitQuimica, Ref: undisclosed), increases steric bulk. For example, larger substituents like isopropyl can reduce off-target interactions but may also decrease solubility .

Aromatic vs. Aliphatic Substituents

Compounds such as Benzo[b]thiophen-2-ylmethyl-ethyl-amine (CAS 886505-84-6) replace the benzyl-pyrrolidine core with a benzothiophene ring. The thiophene heterocycle introduces sulfur-based electronic effects, which can influence π-π stacking interactions and redox properties compared to the purely aromatic benzyl group .

Heterocyclic Core Modifications

Pyrrolidine vs. Pyrimidine Derivatives

2-(5-Bromopyrimidin-2-YL)ethylamine (CAS 1216240-73-1) features a pyrimidine ring instead of pyrrolidine. Pyrimidines are planar and electron-deficient, enabling distinct binding modes with enzymes or nucleic acids.

Imidazole and Piperidine Analogs

(1-Ethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (CAS 886505-14-2) incorporates an imidazole ring, which can participate in hydrogen bonding and metal coordination. Piperidine derivatives, such as 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (CAS undisclosed), offer different ring puckering dynamics and basicity compared to pyrrolidines, affecting pharmacokinetic properties .

Receptor Binding Profiles

The compound S 16924 (a pyrrolidine-3-yl derivative with fluorophenyl ethanone) exhibits potent 5-HT1A receptor partial agonism and modest D2/D3 receptor antagonism. The absence of a fluorophenyl group in (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine suggests differing serotoninergic vs. dopaminergic activity .

Enzyme Interactions

(S)-1-(5-Fluoropyrimidine-2-yl)-ethyl-amine (compound 44, ) is processed by (S)-amine transaminases with high enantiomeric excess (>99%). This underscores the role of fluorinated aromatics in enzyme substrate recognition, a feature absent in the non-fluorinated benzyl-pyrrolidine compound .

Physicochemical Properties

Solubility and Stability

Ethyl-amine derivatives like (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine (CAS undisclosed) exhibit moderate aqueous solubility but may degrade under acidic conditions due to the labile C-N bond. In contrast, the benzyl-pyrrolidine core likely enhances lipophilicity, favoring blood-brain barrier penetration but reducing solubility .

Toxicity Considerations

Ethyl-amine itself has established acute exposure guidelines (AEGLs), with irritation and systemic toxicity risks. Substitution with benzyl-pyrrolidine may mitigate these effects by reducing volatility, though specific data for the target compound are lacking .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Pyrrolidine Benzyl, ethyl-amine Discontinued; pharma applications
((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine Pyrrolidine Benzyl, isopropyl-amine Increased steric bulk
Benzo[b]thiophen-2-ylmethyl-ethyl-amine Benzothiophene Ethyl-amine Enhanced π-π stacking
2-(5-Bromopyrimidin-2-YL)ethylamine Pyrimidine Bromine, methyl-amine Halogen bonding potential
S 16924 Pyrrolidine-3-yl Fluorophenyl ethanone 5-HT1A partial agonist

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound 248.36 2.8 ~10 (DMSO)
2-(5-Bromopyrimidin-2-YL)ethylamine 233.09 1.5 ~50 (Water)
(4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine 201.66 1.2 ~30 (Water)

Biological Activity

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine, a compound featuring a pyrrolidine ring and a benzyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H22_{22}N
  • Molecular Weight : Approximately 234.35 g/mol
  • Structural Features : A pyrrolidine ring connected to a benzyl group and an ethyl amine chain.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as mood regulation, pain perception, and cognitive functions. Preliminary studies suggest that similar compounds can modulate dopaminergic and serotonergic pathways, indicating potential applications in treating neurological disorders.

1. Neuropharmacological Effects

Studies indicate that this compound may exhibit significant neuropharmacological effects:

  • Analgesic Properties : The compound has shown promise in reducing pain in animal models, suggesting its potential as an analgesic agent.
  • Anxiolytic Effects : Preliminary data indicate possible anxiolytic properties, which could be beneficial in treating anxiety disorders.

2. Anticancer Activity

Research has explored the compound's effects on cancer cell lines. For instance, studies involving similar pyrrolidine derivatives have demonstrated the ability to decrease cell viability in breast cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanisms underlying these effects may involve apoptosis induction and inhibition of cell proliferation .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the compound's interaction with dopaminergic receptors; results indicated modulation of receptor activity leading to altered behavioral responses in animal models.
Study 2 Evaluated anticancer properties against MDA-MB-231 cells; significant reduction in cell viability was observed at concentrations above 50 µM .
Study 3 Explored analgesic effects in rodent models; demonstrated effective pain relief comparable to standard analgesics.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • One-Pot Synthesis : Utilizing Lewis acid-catalyzed reactions with primary amines.
  • Sequential Reactions : Involving lactamization followed by dealkoxycarbonylation to yield the desired pyrrolidine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine, and what key reaction conditions optimize yield?

  • Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, Schiff base intermediates (e.g., benzylamine derivatives) can be reduced using NaBH₄ or catalytic hydrogenation. Reaction optimization requires pH control (~7–9) and inert atmospheres to prevent oxidation . Multi-step synthesis may involve coupling pyrrolidine derivatives with benzyl halides under anhydrous conditions .
  • Key Parameters : Temperature (60–80°C), solvent polarity (DMF/THF), and stoichiometric ratios (amine:halide = 1:1.2) are critical. Purity is verified via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ≈ 247.2) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for coordination chemistry applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, goggles), fume hoods, and avoid direct skin contact. Store at 2–8°C under nitrogen to prevent degradation. Spills require neutralization with weak acids (e.g., citric acid) .
  • Emergency Measures : In case of inhalation, administer oxygen; for eye exposure, rinse with water for 15 minutes .

Q. How should researchers design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?

  • Experimental Design : Use a split-plot factorial design with pH (4–10) and temperature (25–80°C) as variables. Monitor stability via UV-Vis spectroscopy or HPLC retention times. Include controls (e.g., inert buffers) to isolate degradation pathways .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what catalytic applications arise from these complexes?

  • Mechanistic Insight : The amine acts as a bidentate ligand, coordinating via pyrrolidine N and ethylamine groups. For example, Cu(II) complexes catalyze C–N coupling reactions (e.g., Ullmann reactions) with turnover frequencies >500 h⁻¹ .
  • Characterization : EPR and cyclic voltammetry assess metal-ligand redox behavior .

Q. What computational methods predict the compound’s binding affinity to biological targets, such as neurotransmitter receptors?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with GPCRs or monoamine transporters. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .
  • Key Parameters : Docking scores (ΔG < −7 kcal/mol) and hydrogen-bonding networks with residues like Asp113 in serotonin receptors .

Q. How do structural modifications (e.g., substituents on the benzyl group) alter the compound’s physicochemical and biological properties?

  • Strategy : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare logP (octanol-water partitioning) and pKa via potentiometric titration. Bioactivity is tested in cellular assays (e.g., IC₅₀ for enzyme inhibition) .

Q. What environmental fate studies are needed to assess the compound’s persistence and ecotoxicity?

  • Experimental Framework : Follow OECD 307 guidelines for hydrolysis (pH 4–9), photolysis (UV irradiation), and biodegradation (activated sludge). LC-MS/MS quantifies degradation products .
  • Ecotoxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Analysis : Perform meta-analyses of dose-response curves and species-specific receptor expression profiles. For example, discrepancies in IC₅₀ values may arise from variations in cell line membrane permeability or assay endpoints .

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